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Compound of Interest

Compound Name: Maackiaflavanone A

Cat. No.: B1264175 Get Quote

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for

Maackiaflavanone A, a prenylated flavonoid isolated from the stem bark of Maackia

amurensis. This document is intended for researchers, scientists, and professionals in the field

of drug development and natural product chemistry, offering a detailed examination of its

nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Introduction
Maackiaflavanone A is a novel prenylated flavonoid identified as compound 1 in the study

"Cytotoxic prenylated flavonoids from the stem bark of Maackia amurensis" published in the

Chemical & Pharmaceutical Bulletin in 2009. The structural elucidation of this compound was

accomplished through extensive spectroscopic analysis. This guide summarizes the key

spectral data and experimental protocols from this seminal work.

Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to

determine the elemental composition of Maackiaflavanone A.
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Ion
Calculated Mass
(m/z)

Found Mass (m/z) Molecular Formula

[M+H]⁺ 425.1968 425.1962 C₂₅H₂₈O₆

NMR Spectral Data
The structure of Maackiaflavanone A was further elucidated using ¹H-NMR and ¹³C-NMR

spectroscopy. The following tables present the chemical shifts (δ) in ppm and coupling

constants (J) in Hz, as recorded in acetone-d₆.

¹H-NMR Spectral Data (600 MHz, Acetone-d₆)
Position δ (ppm) Multiplicity J (Hz)

2 5.51 dd 12.8, 3.2

3ax 2.76 dd 17.0, 12.8

3eq 3.14 dd 17.0, 3.2

6 6.09 s

2' 6.94 d 8.4

5' 6.50 dd 8.4, 2.4

6' 6.53 d 2.4

1'' 3.23 d 7.2

2'' 5.17 t 7.2

4'' 1.66 s

5'' 1.78 s

OCH₃-8 3.80 s

OH-5 12.33 s

OH-4' 8.19 s
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¹³C-NMR Spectral Data (150 MHz, Acetone-d₆)
Position δ (ppm) Position δ (ppm)

2 79.9 1' 118.2

3 43.6 2' 128.5

4 197.0 3' 110.5

5 164.5 4' 156.4

6 95.0 5' 116.1

7 168.0 6' 119.8

8 102.1 1'' 22.0

9 163.2 2'' 122.9

10 103.3 3'' 132.0

OCH₃-8 56.4 4'' 18.0

5'' 25.9

Experimental Protocols
The following methodologies were utilized for the isolation and spectral analysis of

Maackiaflavanone A.

Isolation of Maackiaflavanone A
The air-dried stem bark of Maackia amurensis (9.0 kg) was extracted with 70% ethanol. The

concentrated extract was then partitioned between water and ethyl acetate (EtOAc). The

EtOAc-soluble fraction was subjected to repeated column chromatography over silica gel,

Sephadex LH-20, and preparative TLC to yield pure Maackiaflavanone A.

Spectroscopic Analysis
NMR Spectra: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker ARX-600

spectrometer. Chemical shifts are reported in ppm using TMS as the internal standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1264175?utm_src=pdf-body
https://www.benchchem.com/product/b1264175?utm_src=pdf-body
https://www.benchchem.com/product/b1264175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry: HR-ESI-MS was performed on a Bruker Daltonics APEXII 47e FT-ICR

mass spectrometer.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of

Maackiaflavanone A.
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Workflow for Maackiaflavanone A Isolation and Analysis.
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To cite this document: BenchChem. [In-Depth Spectral Analysis of Maackiaflavanone A: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1264175#maackiaflavanone-a-spectral-data-
analysis-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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